molecular formula C16H16N2O4 B14218114 2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine CAS No. 827612-69-1

2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine

Cat. No.: B14218114
CAS No.: 827612-69-1
M. Wt: 300.31 g/mol
InChI Key: AFWAXINFHAQANO-CYBMUJFWSA-N
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Description

2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group, a phenylcarbamoyl group, and a phenylalanine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the reaction between benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported as an efficient method . This method offers advantages such as high yield, mild reaction conditions, and eco-friendly processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenylcarbamoyl group can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrazine hydrate for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the phenylcarbamoyl group can produce amines.

Scientific Research Applications

2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.

Comparison with Similar Compounds

2-Hydroxy-N-(phenylcarbamoyl)-D-phenylalanine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

827612-69-1

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2R)-3-(2-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C16H16N2O4/c19-14-9-5-4-6-11(14)10-13(15(20)21)18-16(22)17-12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,20,21)(H2,17,18,22)/t13-/m1/s1

InChI Key

AFWAXINFHAQANO-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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